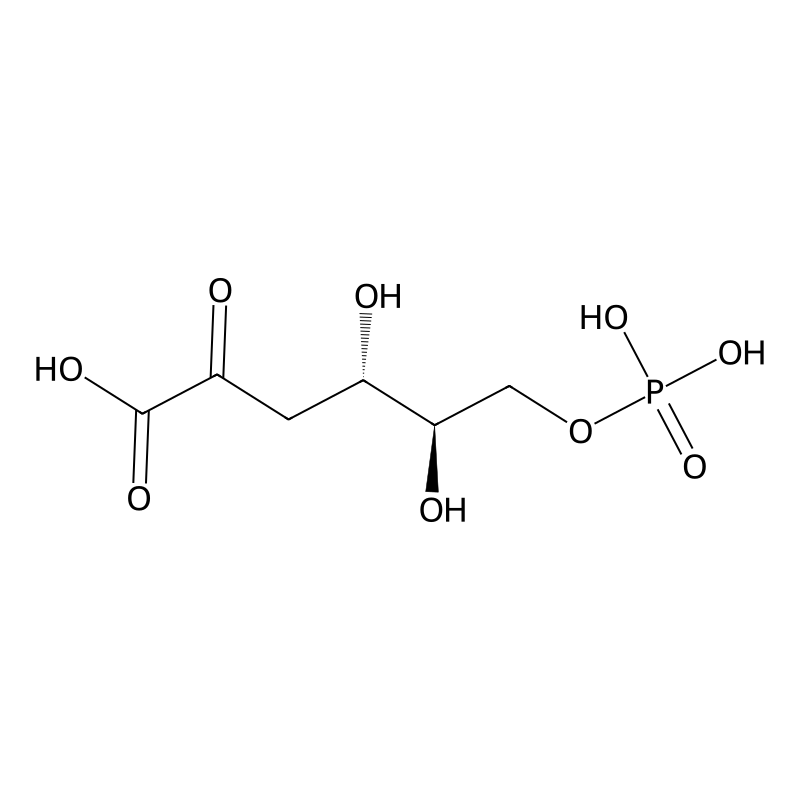

2-Keto-3-deoxy-6-phosphogluconate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

2-Keto-3-deoxy-6-phosphogluconic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

2-Keto-3-deoxy-6-phosphogluconate (KDPG, CAS: 27244-54-8) is a critical phosphorylated intermediate central to the Entner-Doudoroff (ED) pathway of sugar degradation[1]. Typically supplied as a stable lithium salt, it serves as the direct, native substrate for KDPG aldolase, which catalyzes its reversible cleavage into pyruvate and D-glyceraldehyde-3-phosphate[2]. In procurement contexts, KDPG is highly sought after by metabolic engineers, structural biologists, and analytical chemists who require a high-purity reference standard for LC-MS/MS metabolomics or a direct substrate for uncoupled enzyme kinetic assays [3]. Its availability as a discrete, purified compound allows researchers to bypass the complexities of in situ enzymatic synthesis, ensuring precise control over assay conditions and absolute quantification of pathway flux.

Research Fit

References

- [1] Shelton M C, et al. '2-Keto-3-deoxy-6-phosphogluconate Aldolases as Catalysts for Stereocontrolled Carbon−Carbon Bond Formation' Journal of the American Chemical Society, 1996, 118(9): 2117-2125.

- [2] Fullerton, S. W. B., et al. 'Mechanism of the Class I KDPG aldolase.' Bioorganic & Medicinal Chemistry, 2006, 14(9): 3002-3010.

- [3] Evans, S. E., et al. 'Detection of 2-keto-3-deoxy-6-phosphogluconate (KDPG) in cells of representative prokaryotes and eukaryotes.' Plant Direct, 2024.

Attempting to substitute purified KDPG with its upstream precursor, 6-phosphogluconate (6-PG), forces laboratories to utilize coupled assays requiring the auxiliary enzyme 6-phosphogluconate dehydratase (EDD) [1]. This substitution introduces significant kinetic lag, restricts the assay's pH and temperature windows to accommodate both enzymes, and obscures the transient kinetics of KDPG aldolase[2]. Furthermore, substituting KDPG with its unphosphorylated analog, 2-keto-3-deoxygluconate (KDG), results in a severe reduction in catalytic efficiency, as native KDPG aldolases process the unphosphorylated form at roughly 1% of the native rate [2]. Consequently, accurate kinetic profiling, stereocontrolled biocatalysis, and precise metabolomic quantification absolutely require the procurement of the exact phosphorylated, D-erythro configured KDPG molecule.

Substitution Risk

References

- [1] Wichelecki, D. J., et al. 'Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus.' Frontiers in Bioengineering and Biotechnology, 2020.

- [2] Shelton M C, et al. '2-Keto-3-deoxy-6-phosphogluconate Aldolases as Catalysts for Stereocontrolled Carbon−Carbon Bond Formation' Journal of the American Chemical Society, 1996, 118(9): 2117-2125.

Criticality of the C6-Phosphate for Aldolase Turnover

The presence of the C6-phosphate group is an absolute requirement for standard catalytic processing by KDPG aldolase. When comparing the native phosphorylated substrate to unphosphorylated analogs, the reaction rate drops precipitously. Specifically, in both the retro-aldol and synthetic directions, the unphosphorylated analog is processed at roughly 1% of the rate of the phosphorylated natural substrate[1].

| Evidence Dimension | Relative enzymatic conversion rate |

| Target Compound Data | KDPG (Phosphorylated) yields 100% relative maximal conversion rate |

| Comparator Or Baseline | Unphosphorylated analog (KDG / D-glyceraldehyde) yields ~1% relative rate |

| Quantified Difference | ~100-fold reduction in conversion rate upon removal of the phosphate group. |

| Conditions | In vitro KDPG aldolase assay (P. putida / E. coli) |

Procuring the exact phosphorylated form is mandatory for achieving physiologically relevant turnover rates and avoiding artificially stalled kinetic assays.

Strict Stereospecificity Against Epimeric Analogs

KDPG aldolases from model organisms such as E. coli and P. putida exhibit strict stereochemical discrimination at the C2 position of the electrophile. While related enzymes like KDPGal aldolase are somewhat promiscuous, native KDPG aldolase specifically requires the D-erythro configuration found in KDPG, actively rejecting the D-threo configuration of 2-keto-3-deoxy-6-phosphogalactonate (KDPGal)[1]. This strict fidelity ensures that KDPG isolates Entner-Doudoroff pathway activity from DeLey-Doudoroff pathway flux.

| Evidence Dimension | Stereochemical substrate acceptance |

| Target Compound Data | KDPG (D-erythro configuration) is fully processed |

| Comparator Or Baseline | KDPGal (D-threo configuration) is excluded by native KDPG aldolase |

| Quantified Difference | Exclusive preference for the S-configuration at C2 over the R-configuration epimer. |

| Conditions | Substrate specificity profiling of native E. coli and P. putida KDPG aldolases |

Buyers studying specific sugar degradation pathways must use KDPG to prevent cross-reactivity and accurately measure Entner-Doudoroff specific enzyme kinetics.

Elimination of Coupled-Assay Lag and Buffer Constraints

Many researchers attempt to generate KDPG in situ using 6-phosphogluconate (6-PG) and 6-phosphogluconate dehydratase (EDD). However, this coupled approach introduces kinetic lag and forces the assay into compromise buffer conditions. Utilizing purified KDPG directly allows for immediate, uncoupled measurement of KDPG aldolase kinetics over its exceptionally broad functional pH range (pH 6.5–8.5), which would otherwise be constrained by the narrower pH optimum of the coupling enzyme [1].

| Evidence Dimension | Assay pH flexibility and kinetic resolution |

| Target Compound Data | Direct KDPG allows full >50% max activity profiling from pH 6.5 to 8.5 |

| Comparator Or Baseline | 6-PG + EDD coupled assay is constrained by EDD stability and introduces kinetic lag |

| Quantified Difference | Direct KDPG permits uncoupled, lag-free kinetic measurements across a 2.0+ pH unit range. |

| Conditions | In vitro spectrophotometric kinetic assays |

Direct procurement of KDPG removes the need for auxiliary enzymes, reducing assay complexity, cost, and compounding kinetic errors.

Uncoupled Kinetic Profiling of KDPG Aldolase

Because direct use of KDPG eliminates the kinetic lag and pH constraints of 6-PG/EDD coupled assays, it is the required substrate for determining precise Km and kcat values for wild-type and engineered KDPG aldolases [1].

Stereocontrolled Biocatalytic Synthesis

In synthetic organic chemistry, KDPG aldolase is utilized for stereoselective carbon-carbon bond formation. Purified KDPG serves as the essential baseline reference material to benchmark the enzyme's native retro-aldol cleavage rate against its synthetic aldol addition efficiency with non-natural electrophiles [2].

LC-MS/MS Metabolomic Standard for ED Pathway Flux

To distinguish metabolic flux through the Entner-Doudoroff pathway from standard glycolysis, researchers rely on KDPG as a definitive biomarker. Procuring high-purity KDPG enables the generation of precise standard curves, achieving limits of quantification as low as 8.3 pmol per assay in complex cellular extracts [3].

Application Fit Matrix

References

- [1] Shelton M C, et al. '2-Keto-3-deoxy-6-phosphogluconate Aldolases as Catalysts for Stereocontrolled Carbon−Carbon Bond Formation' Journal of the American Chemical Society, 1996, 118(9): 2117-2125.

- [2] Fullerton, S. W. B., et al. 'Mechanism of the Class I KDPG aldolase.' Bioorganic & Medicinal Chemistry, 2006, 14(9): 3002-3010.

- [3] Evans, S. E., et al. 'Detection of 2-keto-3-deoxy-6-phosphogluconate (KDPG) in cells of representative prokaryotes and eukaryotes.' Plant Direct, 2024.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Wikipedia

Explore Compound Types